![molecular formula C13H16INO3S B2918686 (3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione CAS No. 1432436-82-2](/img/structure/B2918686.png)
(3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Crystal Structure and Molecular Interactions
The compound's structural characteristics have been explored, revealing insights into its molecular conformation and interactions. In a study by Akkurt et al. (2005), the morpholine ring of a similar compound exhibited a chair conformation, with a notable dihedral angle between the benzimidazole ring system and the phenyl ring. This study highlighted the stability of the crystal structure due to intermolecular C—H⋯O contacts (Akkurt, M., Karaca, S., Küçükbay, H., Yılmaz, Ü., & Büyükgüngör, O., 2005).
Catalytic Applications in Chemical Reactions
The compound has been employed in chemical synthesis, particularly in the Willgerodt-Kindler reaction. Agnimonhan et al. (2014) utilized Montmorillonite K-10 in the acid catalysis of the Willgerodt-Kindler’s reaction under microwave heating for the synthesis of morpholin-4-yl(phenyl)methanethione derivatives. This study highlighted the favorable conditions of acid catalysis for the reaction of carbonyl compounds (Agnimonhan, F. H., Ahoussi, L., Kpoviessi, S., Gbaguidi, F., Kapanda, C. N., Moudachirou, M., Poupaert, J., & Accrombessi, G., 2014).
Synthesis of Organic Compounds
The compound is integral in the synthesis of various organic compounds. Flynn et al. (1995) researched the selective formation of 4-Ethoxy-5-methylene-2-cyclopentenones and 3-Ethoxy-2-(1'-morpholinoalkenyl)-2-cyclopentenones from related complexes. This provided a route for the enantioselective synthesis of natural products like oudenone (Flynn, B., Silveira, C. C., & Meijere, A., 1995).
Development of Mannich Bases
In the field of medicinal chemistry, Mannich bases involving morpholinyl groups have been synthesized. Aljohani et al. (2019) developed an efficient microwave-assisted one-step route for synthesizing Mannich bases from 4-hydroxyacetophenone and various secondary amines. This environmentally benign methodology provides an alternative to conventional methods (Aljohani, G., Said, M., Lentz, D., Basar, N., Albar, A., Alraqa, S. Y., & Ali, A. A., 2019).
Mechanism of Action
Target of Action
The primary targets of (3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione are currently unknown. This compound is structurally similar to other phenolic compounds, which are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Given its structural similarity to other phenolic compounds, it may interact with its targets through hydrogen bonding or hydrophobic interactions The presence of the iodine atom may also facilitate halogen bonding with target proteins
Biochemical Pathways
The specific biochemical pathways affected by (3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione are currently unknown. Phenolic compounds are known to interact with a variety of pathways, including those involved in inflammation, oxidative stress, and cell signaling
Pharmacokinetics
The pharmacokinetic properties of (3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The presence of the ethoxy group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution . The morpholine ring could be metabolized by cytochrome P450 enzymes, while the iodine atom may undergo deiodination
Result of Action
The molecular and cellular effects of (3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione are currently unknown. Based on its structural similarity to other phenolic compounds, it may exhibit antioxidant, anti-inflammatory, or anticancer activities
Action Environment
The action of (3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the ionization state of the phenolic hydroxyl group could be affected by pH, potentially influencing the compound’s interaction with its targets The stability and efficacy of the compound could also be affected by storage conditions
properties
IUPAC Name |
(3-ethoxy-4-hydroxy-5-iodophenyl)-morpholin-4-ylmethanethione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO3S/c1-2-18-11-8-9(7-10(14)12(11)16)13(19)15-3-5-17-6-4-15/h7-8,16H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESNUJQDCAICHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.